molecular formula C20H36O5 B157932 Lagochilline CAS No. 23554-81-6

Lagochilline

Cat. No.: B157932
CAS No.: 23554-81-6
M. Wt: 356.5 g/mol
InChI Key: XYPPDQHBNJURHU-IPOQXWOTSA-N
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Description

Lagochilin is a bitter diterpene that forms a light grey crystalline solid. It is found in various plants from the genus Lagochilus, most notably Lagochilus inebrians. Lagochilin is thought to be responsible for the sedative, hypotensive, and hemostatic effects of these plants .

Biochemical Analysis

Biochemical Properties

Lagochilline plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to form molecular associates with glycyrrhizic acid and its monoammonium salt, which enhances its hemostatic activity . The interaction between this compound and glycyrrhizic acid involves the formation of molecular complexes that improve the solubility and efficacy of this compound . Additionally, this compound interacts with copper sulfate and potassium permanganate, leading to the formation of various derivatives with distinct physicochemical properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s sedative and hypotensive effects are thought to be mediated through its interaction with specific receptors and ion channels in neuronal and vascular cells . Furthermore, this compound has been shown to affect the expression of genes involved in hemostasis, thereby enhancing its hemostatic properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound forms complexes with glycyrrhizic acid, which enhances its solubility and bioavailability . This interaction is crucial for its hemostatic activity, as it allows this compound to effectively inhibit enzymes involved in blood clotting . Additionally, this compound’s interaction with copper sulfate and potassium permanganate leads to the formation of derivatives that exhibit distinct biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound’s stability and degradation are influenced by its interaction with glycyrrhizic acid and its monoammonium salt . These interactions help to stabilize this compound and enhance its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound maintains its hemostatic activity over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant hemostatic and hypotensive effects without causing adverse effects . At high doses, this compound may exhibit toxic effects, including sedation and hypotension . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolic transformations that lead to the formation of derivatives with distinct biological activities . These metabolic pathways are crucial for the compound’s hemostatic and hypotensive effects, as they influence the bioavailability and efficacy of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its therapeutic effects . The formation of molecular complexes with glycyrrhizic acid also plays a crucial role in the transport and distribution of this compound, as it improves the compound’s solubility and bioavailability .

Subcellular Localization

The subcellular localization of this compound is influenced by its interaction with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles within the cell, where it exerts its biological effects . The formation of molecular complexes with glycyrrhizic acid also affects the subcellular localization of this compound, enhancing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lagochilin can be synthesized through several steps. One method involves the reaction of lagochilin with anhydrous copper sulfate in acetone to give 3,18-O-isopropylidenelagochilin. Oxidation of this intermediate by potassium permanganate produces isopropylidenelagochirsine, which upon acid hydrolysis affords lagochirsine. Reduction of lagochirsine with lithium aluminium hydride forms the tetraol, which corresponds to lagochilin .

Industrial Production Methods

Industrial production of lagochilin involves extraction from plants of the genus Lagochilus. The extraction process typically includes drying and grinding the plant material, followed by solvent extraction and purification steps to isolate lagochilin .

Chemical Reactions Analysis

Types of Reactions

Lagochilin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Lagochilline's applications can be categorized into several key areas:

Chemistry

  • Synthesis of New Compounds : this compound serves as a precursor in the synthesis of various compounds with physiological activities. Researchers have utilized it to create derivatives that exhibit enhanced biological properties.

Biology

  • Biological Activities : this compound is studied for its:
    • Hemostatic Properties : Effective in stopping bleeding.
    • Antibacterial and Anti-inflammatory Effects : Demonstrates potential in treating infections and inflammation.
    • Cytotoxic Activity : Exhibits effects against cancer cells.
    • Enzyme Inhibition : Influences various enzymatic pathways.
    • Sedative and Hypotensive Effects : Provides calming effects and lowers blood pressure.

Medicine

  • Traditional Medicine : Used in folk remedies for controlling bleeding and treating various ailments related to the cardiovascular system.
  • Potential Therapeutic Agent : Ongoing research aims to develop pharmaceuticals based on this compound's properties.

Industry

  • Pharmaceutical Development : this compound is being explored for its potential in creating new therapeutic agents, particularly those targeting bleeding disorders.

Case Study 1: Hemostatic Effects

A study demonstrated that this compound significantly reduced bleeding time in animal models when administered at low to moderate doses. The compound's interaction with glycyrrhizic acid enhanced its efficacy, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Antibacterial Activity

Research indicated that this compound exhibited notable antibacterial activity against several strains of bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This finding positions this compound as a candidate for developing new antibiotics .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies revealed that this compound induced apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The compound's ability to modulate cell signaling pathways was identified as a key factor in its cytotoxic effects .

Data Tables

The following table summarizes the biological activities of this compound based on recent studies:

Biological ActivityEffectivenessReference
HemostaticSignificant
AntibacterialNotable
CytotoxicityHigh
Anti-inflammatoryModerate
SedativeEffective

Comparison with Similar Compounds

Lagochilin is unique among diterpenes due to its specific hemostatic properties. Similar compounds include:

Lagochilin stands out due to its specific combination of sedative, hypotensive, and hemostatic effects, making it a valuable compound for further research and potential therapeutic applications.

Biological Activity

Lagochilline, a diterpene compound primarily extracted from plants of the genus Lagochilus, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound is characterized by its complex molecular structure, with a molecular formula that contributes to its unique pharmacological profile. It is known for its interactions with various biomolecules, influencing cellular functions and biochemical pathways.

Target Receptors and Pathways
this compound exerts its effects by interacting with specific receptors and ion channels in neuronal and vascular cells. Its primary actions include:

  • Hemostatic Effects : this compound enhances hemostatic activity, particularly when associated with glycyrrhizic acid, which improves its solubility and bioavailability.
  • Sedative and Hypotensive Effects : The compound's sedative properties are linked to its modulation of neurotransmitter systems, while its hypotensive effects are mediated through vascular relaxation mechanisms .

This compound plays a significant role in various biochemical reactions:

  • Enzyme Interactions : It has been shown to inhibit certain enzymes, contributing to its anti-inflammatory and cytotoxic activities. For instance, it exhibits inhibitory effects on cholinesterases and glucosidases .
  • Cellular Effects : this compound influences cell signaling pathways and gene expression, affecting processes such as cell proliferation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it has poor water solubility, which can limit its bioavailability. However, when combined with glycyrrhizic acid, its solubility is enhanced, leading to improved therapeutic efficacy.

Case Studies

  • Clinical Evaluation in Hemorrhage Management
    A study involving 300 patients demonstrated the effectiveness of this compound extracts in managing various types of bleeding. The results indicated significant hemostatic activity without adverse effects at moderate dosages .
  • In Vitro Biological Activities
    Research on Lagochilus species revealed that this compound exhibits antioxidant properties and significant enzyme inhibitory activities. In assays measuring free radical scavenging ability, extracts containing this compound showed strong antioxidant potential .

Dosage Effects in Animal Models

Studies have shown that low to moderate doses of this compound result in marked hemostatic and hypotensive effects in animal models. The optimal dosage varies based on the specific biological activity being evaluated.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
Glycyrrhizic AcidTriterpenoid saponinKnown for anti-inflammatory properties
LagochirsineRelated compoundSimilar biological activities
7-Chloro-4-methyl-2-oxochromen-6-yl propanoateContains a chromene structureExhibits unique anti-inflammatory effects

This compound stands out due to its synergistic interactions with glycyrrhizic acid, enhancing both compounds' therapeutic profiles.

Properties

CAS No.

23554-81-6

Molecular Formula

C20H36O5

Molecular Weight

356.5 g/mol

IUPAC Name

(1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol

InChI

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1

InChI Key

XYPPDQHBNJURHU-IPOQXWOTSA-N

SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC[C@](O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C

Canonical SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C

Synonyms

(4'aS)-decahydro-6'S-hydroxy-5-(2-hydroxyethyl)-2'R,5',8'aS-trimethyl-spiro[furan-2(3H),1'R(2'H)-naphthalene]-5S,5'R-dimethanol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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